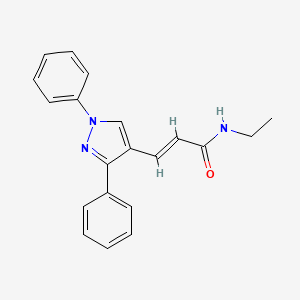
1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known as ethylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug, which means it is created in a laboratory to mimic the effects of other drugs. Ethylone has become increasingly popular in recent years due to its stimulating and euphoric effects, but its use has also been associated with adverse health effects.
Mecanismo De Acción
Ethylone works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other bodily functions. By increasing their levels, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone produces a stimulant effect that can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
Ethylone has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and increased alertness. It can also cause feelings of euphoria, empathy, and sociability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylone has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a convenient model compound for studying the effects of β-keto amphetamines. However, its use is limited by its potential for adverse health effects and the fact that it is a controlled substance in many countries.
Direcciones Futuras
There are a number of future directions for research on 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone. One area of interest is the development of new synthetic cathinones that have fewer adverse health effects. Another area of research is the investigation of the long-term effects of this compound use on the brain and body. Additionally, researchers are studying the use of this compound as a potential treatment for certain medical conditions, such as depression and anxiety.
In conclusion, this compound, or this compound, is a synthetic cathinone that has become increasingly popular in recent years. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain, which produces a stimulant effect. Ethylone has been the subject of numerous scientific studies, and there are a number of future directions for research on this compound. While it has advantages for use in laboratory experiments, its potential for adverse health effects and its status as a controlled substance limit its usefulness.
Métodos De Síntesis
Ethylone is synthesized using a multi-step process that involves the reaction of 3,4-diethoxyphenylacetone with 3,4-dimethoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the β-keto amphetamine, which is then purified and crystallized for use.
Aplicaciones Científicas De Investigación
Ethylone has been the subject of numerous scientific studies, particularly in the field of pharmacology and toxicology. Researchers have investigated the mechanism of action of 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, as well as its biochemical and physiological effects on the body.
Propiedades
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-5-24-18-10-8-15(13-20(18)25-6-2)16(21)11-14-7-9-17(22-3)19(12-14)23-4/h7-10,12-13H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGLGMNJFRMYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357961 |
Source


|
| Record name | Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113336-63-3 |
Source


|
| Record name | Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)



![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)



![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
